molecular formula C9H11NO B064466 (E)-3-(2-aminophenyl)prop-2-en-1-ol CAS No. 195191-58-3

(E)-3-(2-aminophenyl)prop-2-en-1-ol

Cat. No.: B064466
CAS No.: 195191-58-3
M. Wt: 149.19 g/mol
InChI Key: MNWRXKPXEPZBNB-HWKANZROSA-N
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Description

(E)-3-(2-aminophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propenol chain

Scientific Research Applications

(E)-3-(2-aminophenyl)prop-2-en-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the production of dyes, polymers, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-aminophenyl)prop-2-en-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-nitrobenzaldehyde.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Aldol Condensation: The resulting 2-aminobenzaldehyde undergoes an aldol condensation with acetaldehyde to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-aminophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The double bond can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: (E)-3-(2-aminophenyl)prop-2-en-1-one.

    Reduction: (E)-3-(2-aminophenyl)propane-1-ol.

    Substitution: Derivatives with different functional groups replacing the amino group.

Mechanism of Action

The mechanism of action of (E)-3-(2-aminophenyl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-hydroxyphenyl)prop-2-en-1-ol: Similar structure but with a hydroxyl group instead of an amino group.

    (E)-3-(2-methoxyphenyl)prop-2-en-1-ol: Similar structure but with a methoxy group instead of an amino group.

    (E)-3-(2-chlorophenyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of an amino group.

Uniqueness

(E)-3-(2-aminophenyl)prop-2-en-1-ol is unique due to the presence of the amino group, which imparts different chemical reactivity and biological activity compared to its analogs. The amino group can participate in a wider range of chemical reactions, including nucleophilic substitution and hydrogen bonding, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(E)-3-(2-aminophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7,10H2/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWRXKPXEPZBNB-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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